
1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-
Overview
Description
ALZ-801, also known as valiltramiprosate, is an oral, small-molecule inhibitor of beta-amyloid aggregation and oligomer formation. It is currently in late-stage development as a disease-modifying therapy for early Alzheimer’s disease. ALZ-801 is a prodrug of homotaurine, a modified amino acid that inhibits the aggregation of amyloid-beta 42 into toxic oligomers .
Mechanism of Action
Target of Action
ALZ-801, also known as Valiltramiprosate, primarily targets beta-amyloid (Aβ) oligomers . These oligomers are neurotoxic and are associated with the onset of cognitive symptoms and progression of Alzheimer’s Disease (AD) .
Mode of Action
ALZ-801 acts by inhibiting the aggregation of Aβ42 into toxic oligomers . It does this through a novel enveloping molecular mechanism of action that fully blocks the formation of these neurotoxic soluble amyloid oligomers . Additionally, a recent study suggests that homotaurine, the active agent in ALZ-801, activates GABA receptors, suggesting an alternative mechanism of action .
Biochemical Pathways
The primary biochemical pathway affected by ALZ-801 involves the aggregation of Aβ42. By inhibiting the formation of Aβ42 oligomers, ALZ-801 prevents the downstream effects of these oligomers, which include neurotoxicity and the progression of AD .
Pharmacokinetics
It is rapidly absorbed from the gastrointestinal tract and undergoes rapid and complete cleavage of the valine moiety via a hepatic or plasma amidase, leading to the release of tramiprosate in plasma . Tramiprosate is subsequently metabolized to its major primary metabolite NRM5074 and eliminated by renal excretion . ALZ-801 has a longer half-life and less variability in blood levels between people than tramiprosate . It can be taken with food without affecting plasma concentrations .
Result of Action
Treatment with ALZ-801 has been shown to result in significant reductions in relevant AD biomarkers such as phosphorylated tau (p-tau)181 and amyloid-ß (Aß) 42 . This suggests that the drug is effective in reducing the levels of these biomarkers, which are associated with the progression of AD . Additionally, ALZ-801 has been shown to improve cognition in patients with AD .
Action Environment
The action of ALZ-801 is influenced by various environmental factors. For example, the drug can be taken with food, which significantly reduces the occurrence of gastrointestinal symptoms without affecting plasma concentrations of tramiprosate . Furthermore, the efficacy of ALZ-801 has been shown to be particularly significant in patients who are homozygous for the ε4 allele of the apolipoprotein E gene (APOE4), a high-risk population for AD .
Preparation Methods
ALZ-801 is synthesized through a series of chemical reactions that convert homotaurine into its prodrug form. The synthetic route involves the protection of functional groups, selective activation, and coupling reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
ALZ-801 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of homotaurine to its oxidized form.
Reduction: Reduction reactions are used to convert intermediate compounds to their desired forms.
Substitution: Substitution reactions are employed to introduce specific functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
ALZ-801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study beta-amyloid aggregation and inhibition mechanisms.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Developed as a potential treatment for Alzheimer’s disease, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Explored for its potential use in developing new therapeutic agents and diagnostic tools
Comparison with Similar Compounds
ALZ-801 is compared with other amyloid-targeting drugs such as aducanumab, gantenerumab, and BAN2401. While aducanumab and BAN2401 show significant efficacy on both clinical and biomarker outcomes, gantenerumab has shown significant biomarker effects without clinical efficacy. ALZ-801 is unique in that it selectively inhibits the formation of beta-amyloid 42 oligomers without binding to plaques, reducing the risk of vasogenic edema. This selective inhibition makes ALZ-801 a promising candidate for treating Alzheimer’s disease .
Similar Compounds
- Aducanumab
- Gantenerumab
- BAN2401
Properties
IUPAC Name |
3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRFNYKMSAZBI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034190-08-3 | |
| Record name | Valiltramiprosate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALILTRAMIPROSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




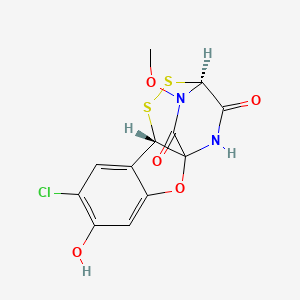
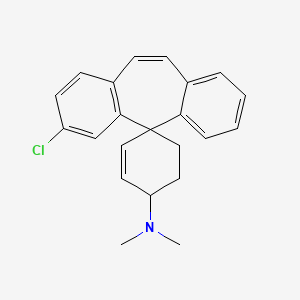
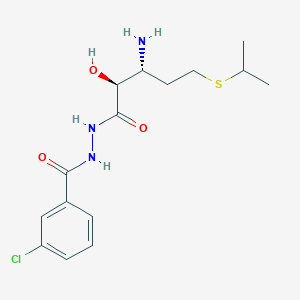
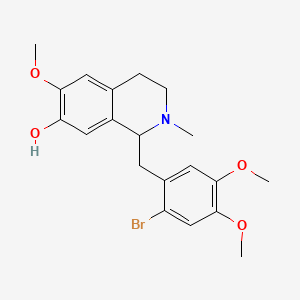
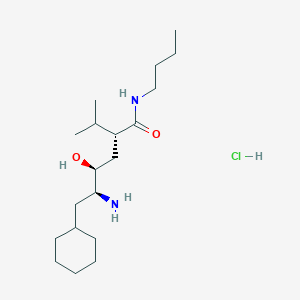
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
